molecular formula C4H11BN4 B13947346 5-Ethyl-1,4-dimethyltetrazaborole CAS No. 20534-01-4

5-Ethyl-1,4-dimethyltetrazaborole

Cat. No.: B13947346
CAS No.: 20534-01-4
M. Wt: 125.97 g/mol
InChI Key: YFXJWUJMMPMZFU-UHFFFAOYSA-N
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Description

5-Ethyl-1,4-dimethyltetrazaborole is a heterocyclic compound with the molecular formula C₄H₁₁BN₄ It is characterized by a five-membered ring structure containing boron and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,4-dimethyltetrazaborole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with dimethylhydrazine in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,4-dimethyltetrazaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-nitrogen hydrides.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Boron-nitrogen oxides

    Reduction: Boron-nitrogen hydrides

    Substitution: Various substituted tetrazaborole derivatives

Scientific Research Applications

5-Ethyl-1,4-dimethyltetrazaborole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex boron-nitrogen compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,4-dimethyltetrazaborole involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-5-ethyl-1,4-dimethyl-1H-tetrazaborole
  • 2,5-Dimethyl-1-ethylcyclotetrazenoborane

Uniqueness

5-Ethyl-1,4-dimethyltetrazaborole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other tetrazaborole derivatives. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

20534-01-4

Molecular Formula

C4H11BN4

Molecular Weight

125.97 g/mol

IUPAC Name

5-ethyl-1,4-dimethyltetrazaborole

InChI

InChI=1S/C4H11BN4/c1-4-5-8(2)6-7-9(5)3/h4H2,1-3H3

InChI Key

YFXJWUJMMPMZFU-UHFFFAOYSA-N

Canonical SMILES

B1(N(N=NN1C)C)CC

Origin of Product

United States

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